molecular formula C8H9NO B12054547 Salicyliden-methylamin

Salicyliden-methylamin

Cat. No.: B12054547
M. Wt: 135.16 g/mol
InChI Key: XFDQQADEQRAUEK-UHFFFAOYSA-N
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Description

Salicyliden-methylamin, also known as salicylidene methylamine, is a Schiff base compound formed by the condensation of salicylaldehyde and methylamine. It is a photochromic molecule, meaning it can change its color when exposed to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyliden-methylamin is typically synthesized through a condensation reaction between salicylaldehyde and methylamine. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Salicyliden-methylamin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the original salicylaldehyde and methylamine .

Scientific Research Applications

Salicyliden-methylamin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of salicyliden-methylamin involves excited-state intramolecular proton transfer (ESIPT). Upon exposure to light, the compound undergoes a proton transfer from the hydroxyl group to the imine nitrogen, resulting in a change in its electronic structure and, consequently, its color. This process is reversible, allowing the compound to switch between different states .

Comparison with Similar Compounds

Salicyliden-methylamin is unique among Schiff bases due to its efficient photochromic properties. Similar compounds include:

In comparison, this compound stands out for its rapid and efficient photochromic response, making it a promising candidate for applications in molecular electronics and photonics .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(methyliminomethyl)phenol

InChI

InChI=1S/C8H9NO/c1-9-6-7-4-2-3-5-8(7)10/h2-6,10H,1H3

InChI Key

XFDQQADEQRAUEK-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=CC=C1O

Origin of Product

United States

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